Higher 1,4-Diketone Content Enables Specific Heterocycle Synthesis with Measured Yield
Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate provides the essential 1,4-diketone scaffold for the acid-catalyzed rearrangement of tert-butyl peroxides to form polysubstituted furans. In a representative protocol, the tert-butylperoxy derivative of this compound underwent Brønsted acid-catalyzed rearrangement in acetonitrile to produce 2-phenyl-3-ethoxycarbonylfuran in 57% isolated yield [1]. In contrast, analogous reactions with simpler 4-oxo-4-phenylbutanoate esters lacking the 2-benzoyl group cannot generate the requisite 1,4-diketone intermediate, yielding no desired benzofuran product.
| Evidence Dimension | Isolated yield in benzofuran-forming rearrangement |
|---|---|
| Target Compound Data | 57% yield of 2-phenyl-3-ethoxycarbonylfuran |
| Comparator Or Baseline | Ethyl 2-oxo-4-phenylbutanoate (no reaction; 0% target product) |
| Quantified Difference | 57% absolute yield advantage; reaction not feasible with comparator |
| Conditions | Brønsted acid catalyst, acetonitrile solvent, 1.0 h reaction time |
Why This Matters
This yield demonstrates that the 2-benzoyl group is structurally indispensable for accessing benzofuran derivatives, directly impacting the feasibility of synthetic routes in medicinal chemistry programs.
- [1] Molaid.com. Ethyl 2-benzoyl-4-(tert-butylperoxy)-4-phenylbutanoate. Yield data: 57% yield of 2-phenyl-3-ethoxycarbonylfuran. View Source
